molecular formula C10H14O B2928400 (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one CAS No. 1933690-59-5

(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one

Cat. No. B2928400
CAS RN: 1933690-59-5
M. Wt: 150.221
InChI Key: ZTSNSBFZDXDTFS-VUMZSGCYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions like temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

(2S,6R)-Tricyclo[5.2.1.0^2,6]decan-3-one serves as a pivotal compound in chemical synthesis, especially in the formation of complex molecular structures. Wender et al. (2010) elucidated the role of this compound within a metal-catalyzed intermolecular [5+2] cycloaddition/Nazarov cyclization sequence, highlighting its utility in constructing bicyclo[5.3.0]decane skeletons, a core structure in numerous natural products and synthetic targets of biological relevance. This process showcases the compound's significance in facilitating strategic, efficient pathways to complex molecular architectures from simpler precursors (Wender, Stemmler, & Sirois, 2010).

Transition-State Mimicry in Biochemical Processes

Komarov et al. (2015) focused on the parent compound of (2S,6R)-Tricyclo[5.2.1.0^2,6]decan-3-one within a unique class of 90°-twisted amides. Their work demonstrated the compound's potential as a transition-state mimic for cis-trans interconversion in peptide and protein folding, underlining its biochemical significance. The stabilization of the amide group in a high-energy conformation provides insights into enzyme-catalyzed processes, making it a potent tool for studying biochemical pathways (Komarov, Yanik, Ishchenko, Davies, Goodman, & Kirby, 2015).

Material Science and Organometallic Chemistry

The structural determination of organometallic compounds incorporating (2S,6R)-Tricyclo[5.2.1.0^2,6]decan-3-one, as investigated by Cotton and Troup (1974), provides a foundation for understanding the conformations of fused cycloalkanes in such complexes. Their research into the crystal and molecular structures of tricyclo[6.2.0.0^2,7]deca-3,5-dienetricarbonyliron compounds sheds light on the interaction between organic molecules and metal centers, offering valuable insights for the development of new materials and catalysts (Cotton & Troup, 1974).

Mass Spectrometry and Stereochemistry

Audenhove et al. (2010) utilized mass spectrometry to differentiate between cis-syn-cis and cis-anti-cis regioisomers of tricyclo[6.2.0.0^2,7]decan-3-ones, demonstrating the compound's relevance in stereochemical analysis. This technique underscores the compound's utility in elucidating complex structural details of chemical reactions, aiding in the precise characterization of molecular configurations (Audenhove, Keukeleire, & Vandewalle, 2010).

Photophysical Studies and Radical Chemistry

Herbertz et al. (1998) explored the electron transfer photochemistry of a bridged norcaradiene variant, contributing to the understanding of radical cation reactivity and nucleophilic capture mechanisms. This research highlights the compound's role in studying photophysical processes and radical chemistry, providing a theoretical framework for the reactivity of radical cations based on spin density correlations (Herbertz, Blume, & Roth, 1998).

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. It could involve potential applications, improvements in synthesis methods, or investigations into its properties .

properties

IUPAC Name

(2S,6R)-tricyclo[5.2.1.02,6]decan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2/t6?,7?,8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSNSBFZDXDTFS-VUMZSGCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1C3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one

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